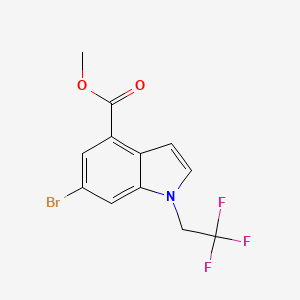

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and a carboxylic acid methyl ester group attached to the indole core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester typically involves multiple steps:

Bromination: The starting material, 1H-indole, undergoes bromination to introduce a bromine atom at the 6-position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

Trifluoroethylation: The brominated indole is then subjected to trifluoroethylation using a reagent such as 2,2,2-trifluoroethyl iodide in the presence of a base like potassium carbonate.

Carboxylation: The resulting intermediate is carboxylated to introduce the carboxylic acid group. This can be done using carbon dioxide under high pressure or by using a carboxylating agent like diethyl carbonate.

Esterification: Finally, the carboxylic acid is esterified to form the methyl ester. This step typically involves the use of methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH), sodium methoxide (NaOMe), and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

Chemical Information

- IUPAC Name: 6-bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester

- Molecular Formula: C11H8BrF3N O2

- Molecular Weight: 307.08 g/mol

- CAS Number: 2279122-30-2

Structural Features

The compound features a bromine atom and a trifluoroethyl group attached to the indole ring, which contributes to its unique reactivity and biological interactions. The presence of these substituents increases lipophilicity and may enhance binding affinity to biological targets.

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of novel pharmaceutical compounds. Its derivatives are explored for potential therapeutic applications, particularly in:

- Anticancer Agents: Research indicates that indole derivatives exhibit significant anticancer properties. The introduction of bromine and trifluoroethyl groups may enhance the efficacy and selectivity of these compounds against cancer cells.

- Neurological Disorders: Studies are ongoing to evaluate the compound's effects on neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety.

Biological Research

The compound is utilized in biological studies to investigate enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to modulate the activity of various enzymes, making it a useful tool in:

- Enzyme Inhibition Studies: The compound can act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into their mechanisms and potential therapeutic targets.

- Receptor Binding Studies: Its ability to bind selectively to certain receptors can help elucidate signaling pathways and drug-receptor interactions.

Material Science

Due to its stability and reactivity, this compound is also explored in material science for:

- Synthesis of Specialty Chemicals: The compound can be used as an intermediate in the production of specialty chemicals with unique properties.

- Polymer Chemistry: Its incorporation into polymer matrices may impart desirable characteristics such as increased thermal stability or improved mechanical properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various indole derivatives, including those derived from this compound. The results indicated that specific modifications enhanced cytotoxicity against several cancer cell lines while maintaining low toxicity towards normal cells.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibitors demonstrated that derivatives of this compound effectively inhibited key enzymes involved in metabolic disorders. Kinetic studies revealed that the bromine atom significantly influenced binding affinity compared to non-brominated analogs.

Mecanismo De Acción

The mechanism of action of 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and bromine atom play crucial roles in modulating the compound’s biological activity. The compound may act by binding to enzymes or receptors, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester

- 6-Chloro-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester

- 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid methyl ester

Uniqueness

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester is unique due to the specific positioning of the bromine atom and the trifluoroethyl group, which confer distinct chemical and biological properties. These structural features influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Actividad Biológica

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester is a synthetic compound belonging to the indole family, characterized by its unique structure that includes bromine and trifluoroethyl substituents. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Structure and Composition

- Chemical Formula : C12H9BrF3NO2

- Molecular Weight : 336.12 g/mol

- CAS Number : 2279123-21-4

The presence of bromine enhances the compound's reactivity, while the trifluoroethyl group contributes to its stability and lipophilicity, making it a promising candidate for various biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Bromination of an indole derivative.

- Introduction of the trifluoroethyl group , often requiring specific reagents and conditions.

- Carboxylation at the 4-position of the indole ring.

These reactions may utilize strong acids or bases, high temperatures, and catalysts to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromine and trifluoroethyl groups significantly enhance its binding affinity, influencing biochemical pathways that could lead to therapeutic effects.

Case Studies and Research Findings

Recent studies have explored the compound's potential in several areas:

- Anticancer Activity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

- Antimicrobial Properties : Preliminary tests suggest that it has broad-spectrum antimicrobial activity. The compound was evaluated against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations as low as 100 μg/mL .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers significantly .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-1H-indole-4-carboxylic acid | Lacks trifluoroethyl group | Lower binding affinity |

| 1-(2,2,2-Trifluoroethyl)-1H-indole-4-carboxylic acid | Lacks bromine atom | Altered chemical properties |

| 6-Chloro-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid | Chlorine instead of bromine | Different reactivity and biological effects |

The combination of both bromine and trifluoroethyl groups in this compound enhances its stability and reactivity compared to its analogs.

Propiedades

IUPAC Name |

methyl 6-bromo-1-(2,2,2-trifluoroethyl)indole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrF3NO2/c1-19-11(18)9-4-7(13)5-10-8(9)2-3-17(10)6-12(14,15)16/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRKOJGMLFPDFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.